REACTION_CXSMILES
|
C(O)CO.[S:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH:14](C(OCC)=O)[C:15]([O:17]CC)=[O:16])=[CH:13][C:8]=2[CH:7]=[CH:6]1.[OH-].[K+].O>C1(C)C=CC=CC=1>[S:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH2:14][C:15]([OH:17])=[O:16])=[CH:13][C:8]=2[CH:7]=[CH:6]1 |f:2.3|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
diethyl 2-(1-benzothiophen-5-yl)malonate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC(=C2)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added 0.01 g of p-toluenesulfonic acid monohydrate, which
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the resultant residue were added toluene and cyclohexane
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C=CC(=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |